14-溴柔红霉素氢溴酸盐(HPLC 法测定含量 >75%)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

14-Bromo Daunorubicin Hydrobromide Salt is an intermediate of Doxorubicin, which is an anthracycline antibiotic with anti-Gram-positive bacterial activity and a broad antitumor spectrum . It is a dark red solid and is used in scientific research.

Synthesis Analysis

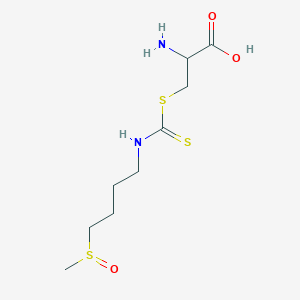

The synthesis of daunorubicin and its derivatives can be challenging and may require the hydrolysis of the parent molecule to give aglycon and daunosamine, synthetic transformations of both fragments, and their final assembly into the target molecule .

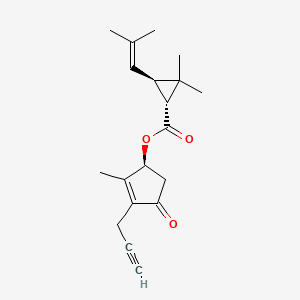

Molecular Structure Analysis

The molecular formula of 14-Bromo Daunorubicin Hydrobromide Salt is C27H29Br2NO10 . The molecular weight is 606.42 + 80.91 .

Chemical Reactions Analysis

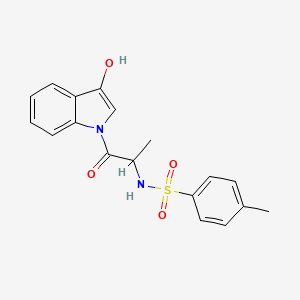

Modification of daunorubicin on its NH2 moiety is a well-established synthetic approach to obtain novel derivatives of this compound . The daunosamine moiety of this antibiotic is considered to be the most sensitive part of a molecule in terms of biological response to chemical transformations .

Physical And Chemical Properties Analysis

14-Bromo Daunorubicin Hydrobromide Salt is a dark red solid . It is soluble in chloroform and methanol .

科学研究应用

Anticancer Agent

14-Bromo Daunorubicin Hydrobromide Salt is known to be an anticancer agent . It’s used in the treatment of various types of cancer, particularly leukemias and solid tumors .

Modification of Daunorubicin

Modification of daunorubicin on its NH2 moiety is a well-established synthetic approach to obtain novel derivatives of this compound . The daunosamine moiety of this antibiotic is considered to be the most sensitive part of a molecule in terms of biological response to chemical transformations .

Synthesis of Novel Anthracycline Antibiotics

Using simple and effective synthetic techniques, a series of daunorubicin derivatives retaining the amine functionality have been obtained . These can also be used as potential precursors for further transformations .

Research and Development of New Drugs

The modification of daunorubicin and its derivatives is a challenging process that often requires multiple chemical steps . However, the development of simple methods for the modification of the molecule of daunorubicin on the amine nitrogen atom allows for the rapid and effective synthesis of novel anthracycline antibiotics . This not only aids in assessing their primary cytotoxicity but also in using them as starting materials for further transformations .

作用机制

Target of Action

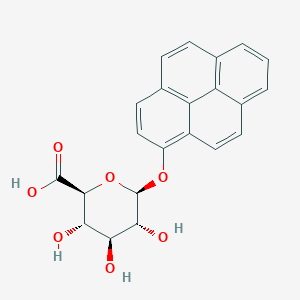

14-Bromo Daunorubicin Hydrobromide Salt is an analogue of Daunorubicin , a well-known anticancer agent . The primary targets of Daunorubicin are DNA and topoisomerase II . DNA is the genetic material of the cell, and topoisomerase II is an enzyme that controls the changes in DNA structure by catalyzing the breaking and rejoining of the phosphodiester backbone of DNA strands during the normal cell cycle .

Mode of Action

Daunorubicin interacts with its targets through a couple of mechanisms. It forms complexes with DNA by intercalation between base pairs . Intercalation involves the insertion of the planar anthracycline ring system of Daunorubicin between adjacent base pairs of DNA, distorting the DNA helix and thereby interfering with DNA replication and transcription . Daunorubicin also inhibits topoisomerase II activity by stabilizing the DNA-topoisomerase II complex, preventing the religation portion of the ligation-religation reaction that topoisomerase II catalyzes .

Biochemical Pathways

The interaction of Daunorubicin with DNA and topoisomerase II disrupts several essential biochemical pathways. The inhibition of DNA replication and transcription prevents the synthesis of new DNA molecules and RNA, respectively, which are necessary for cell growth and division . The inhibition

安全和危害

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 14-Bromo Daunorubicin Hydrobromide Salt involves the bromination of Daunorubicin followed by hydrobromide salt formation.", "Starting Materials": [ "Daunorubicin", "Bromine", "Hydrobromic acid", "Acetic acid", "Water" ], "Reaction": [ { "Step 1": "Daunorubicin is dissolved in acetic acid and bromine is added dropwise with stirring at room temperature." }, { "Step 2": "The reaction mixture is stirred for several hours until the bromination is complete." }, { "Step 3": "The reaction mixture is poured into ice-cold water and the resulting precipitate is collected by filtration." }, { "Step 4": "The precipitate is dissolved in hydrobromic acid and the solution is evaporated to dryness." }, { "Step 5": "The resulting solid is washed with water and dried to obtain 14-Bromo Daunorubicin Hydrobromide Salt (>75per cent by HPLC)." } ] } | |

CAS 编号 |

60873-68-9 |

产品名称 |

14-Bromo Daunorubicin Hydrobromide Salt (>75per cent by HPLC) |

分子式 |

C₂₇H₂₉Br₂NO₁₀ |

分子量 |

687.33 |

同义词 |

(8S,10S)-10-[(3-Amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-(2-bromoacetyl)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione Hydrobromide; 14-Bromodaunomycin Hydrobromide Salt |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6-{2-[3-(4-Phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester](/img/structure/B1140277.png)

![(S)-N-[1-(4-Cyclopropylmethyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]-3-(2-fluoro-phenyl)acrylamide](/img/structure/B1140279.png)

![6-[(1E,3E)-4-(4-Methoxy-2,3,6-trimethylphenyl)-2-methyl-1,3-butadien-1-yl]-4-methyl-2H-pyran-2-one](/img/structure/B1140281.png)

![5-[[(2S)-1-[[(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-9-yl]oxy]-1-oxopropan-2-yl]carbamoyl]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid](/img/structure/B1140288.png)

![Methyl erythro-(E)-7-[2,6-Diisopropyl-4-(4-fluorophenyl)-5-hydroxymethyl-pyrid-3-yl]-3,5-dihydroxy-hept-6-enoate](/img/structure/B1140289.png)